molecular formula C7H10O4 B1304618 Dimethyl cyclopropane-1,1-dicarboxylate CAS No. 6914-71-2

Dimethyl cyclopropane-1,1-dicarboxylate

Cat. No. B1304618
Key on ui cas rn: 6914-71-2
M. Wt: 158.15 g/mol
InChI Key: PWLLZZMFFZUSOG-UHFFFAOYSA-N
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Patent
US05569781

Procedure details

Ammonia (20 l/h) is passed at 20° C. into a solution of 1,106 g (7 mol) of dimethyl cyclopropanedicarboxylate in 700 ml of methanol, with stirring. After approximately 10 hours, addition of NH3 is stopped, and the reaction mixture is cooled to 8° C. The solid formed is filtered off with suction, then washed using 200 g of cold methanol. After drying the product, 926.2 g (92.5%) of methyl 1-aminocarbonylcyclopropanecarboxylate are obtained (m.p.: 157° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2]1([C:9]([O:11][CH3:12])=[O:10])([C:5](OC)=[O:6])[CH2:4][CH2:3]1>CO>[NH2:1][C:5]([C:2]1([C:9]([O:11][CH3:12])=[O:10])[CH2:4][CH2:3]1)=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
7 mol
Type
reactant
Smiles
C1(CC1)(C(=O)OC)C(=O)OC
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the product, 926.2 g (92.5%) of methyl 1-aminocarbonylcyclopropanecarboxylate
CUSTOM
Type
CUSTOM
Details
are obtained (m.p.: 157° C.)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
NC(=O)C1(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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